molecular formula C19H25ClN2OS B563181 rac Methotrimeprazine-d3 Hydrochloride CAS No. 1216745-60-6

rac Methotrimeprazine-d3 Hydrochloride

Cat. No.: B563181
CAS No.: 1216745-60-6
M. Wt: 367.95
InChI Key: ODLGFPIWRAEFAN-NXIGQQGZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac Methotrimeprazine-d3 Hydrochloride involves the incorporation of deuterium atoms into the Methotrimeprazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes and ensure their proper incorporation into the target molecule .

Chemical Reactions Analysis

Types of Reactions: : rac Methotrimeprazine-d3 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce secondary or tertiary amines .

Comparison with Similar Compounds

Properties

IUPAC Name

N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/i4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLGFPIWRAEFAN-NXIGQQGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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